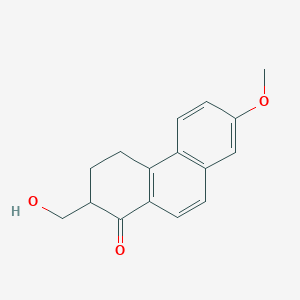
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde. For instance, the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield hydroxymethyl derivatives . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of environmentally friendly solvents and catalysts, as well as scalable reaction conditions, are essential for industrial applications. For example, water-based methods for hydroxymethylation have been developed to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one exerts its effects depends on its interactions with molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethylphenol: A simpler compound with similar hydroxymethyl functionality.
7-Methoxyphenanthrene: Lacks the hydroxymethyl group but shares the methoxy substitution.
2-Hydroxy-4-methoxybenzaldehyde: Contains both hydroxyl and methoxy groups but differs in the core structure.
Uniqueness
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to the specific combination of hydroxymethyl and methoxy groups on the phenanthrene core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63347-69-3 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-12-4-7-13-10(8-12)2-6-15-14(13)5-3-11(9-17)16(15)18/h2,4,6-8,11,17H,3,5,9H2,1H3 |
Clave InChI |
UJVPOJILVSOIGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C(CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
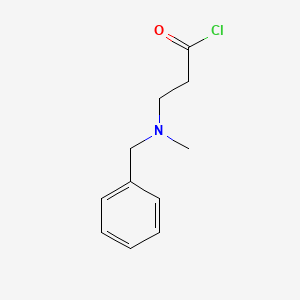
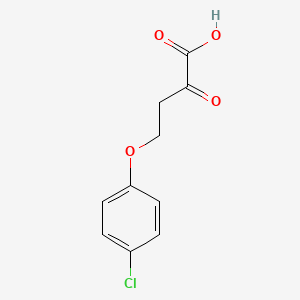
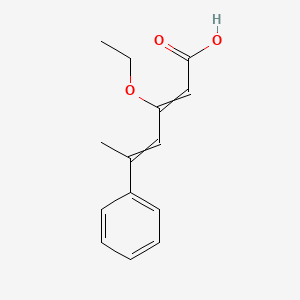
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
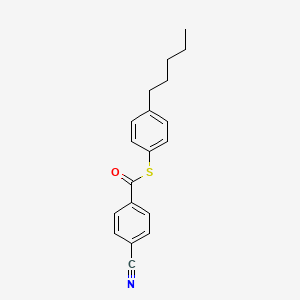
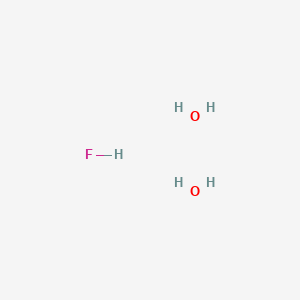
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
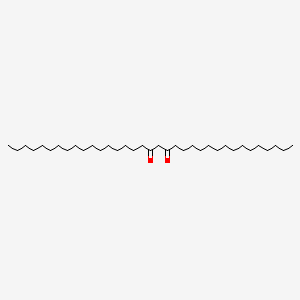
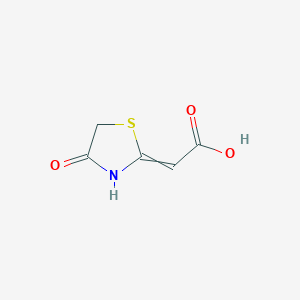
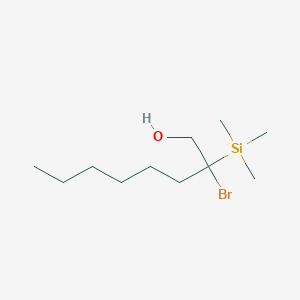
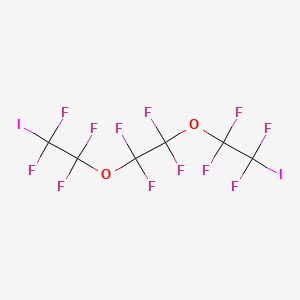
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
